Acetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-
Description
The compound “Acetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-” (hereafter referred to as the target compound) is a sulfur-rich heterocyclic derivative. Its structure comprises a 1,3,4-thiadiazole ring fused with a 4,5-dihydro moiety, featuring a methyl group at position 4 and a thioxo group at position 4. A thioether linkage connects the thiadiazole ring to an acetic acid group .
The compound’s synthesis typically involves thiol-disulfide exchange reactions or nucleophilic substitution, as seen in analogous structures (e.g., describes similar methods for disulfanyl acetic acid derivatives) .
Properties
CAS No. |
573948-30-8 |
|---|---|
Molecular Formula |
C5H6N2O2S3 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H6N2O2S3/c1-7-5(10)12-4(6-7)11-2-3(8)9/h2H2,1H3,(H,8,9) |
InChI Key |
UQTGXSUVDVXKIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)SC(=N1)SCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader family of thiadiazole-thioacetic acid derivatives. Key structural variations among analogues include:
[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetic acid (): Substituents: A phenyl group replaces the methyl group at position 3. Synthesis: Likely synthesized via analogous thiol-disulfide exchange or nucleophilic substitution. Applications: Commercially available for research (Santa Cruz Biotechnology), indicating relevance in chemical biology or drug development .
(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids (5a–d) (): Substituents: Arylideneamino groups at position 5 and disulfanyl linkages. Synthesis: Prepared via thiol-disulfide exchange with mercaptoacetic acid, highlighting the versatility of sulfur chemistry in modifying thiadiazole cores .
Thiadiazole-Thiazolidinone Hybrids (): Substituents: Substituted benzyl groups and fused thiazolidinone rings. Bioactivity: Demonstrated significant antimicrobial activity against E. coli, S. aureus, and other pathogens, underscoring the role of auxiliary heterocycles in enhancing bioactivity .
Key Differences :
Physical and Chemical Properties
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Condensation | 75–90 | Acetic acid, reflux | |
| Thiol-disulfide exchange | 60–80 | pH 7.5, ambient stirring |
Basic: How is this compound characterized structurally?
Answer:
Structural elucidation employs:
- X-ray crystallography : Using SHELX for refinement (e.g., SHELXL for small-molecule data) .
- Spectroscopy : -NMR and -NMR to confirm proton environments and carbon backbone.
- ORTEP-3 : Graphical visualization of crystallographic data to validate bond lengths/angles .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst screening : Sodium acetate enhances cyclization efficiency in acetic acid media .
- pH control : Maintaining pH 7.5 during thiol-disulfide exchange minimizes side reactions .
- Temperature gradients : Reflux in acetic acid (110–120°C) accelerates condensation kinetics .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Systematic approaches include:
- Mass balance analysis : Quantifying degradation products (e.g., via HPLC) to assess stability under varying conditions .
- Dose-response studies : Testing across multiple concentrations to identify non-linear effects.
- Target validation : Using molecular docking (AutoDock Vina) to confirm binding affinity to specific enzymes .
Basic: What spectroscopic techniques validate the thiadiazole-thioether moiety?
Answer:
- IR spectroscopy : Peaks at 2550–2650 cm confirm -SH or -S-S- stretches.
- HRMS : Precise mass matching for sulfur-containing fragments.
- Heteronuclear NMR : -NMR to resolve nitrogen environments in the thiadiazole ring .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic/alkaline buffers, heat, or light, then analyze via LC-MS .
- Mass balance validation : Ensure total impurities + degradation products ≤ 100% (see Table 2 ) .
Q. Table 2: Stability Data Example
| Condition | Degradation Products (%) | Mass Balance (%) |
|---|---|---|
| Acidic (pH 3) | 12.3 | 99.8 |
| Alkaline (pH 10) | 18.7 | 100.1 |
Basic: What computational tools predict interactions with biological targets?
Answer:
- Molecular docking : AutoDock or Schrödinger Suite for binding affinity estimation .
- QSAR models : Correlate substituent effects (e.g., chloro groups) with activity using MOE or RDKit .
Advanced: How to design SAR studies for thiadiazole derivatives?
Answer:
- Core modifications : Replace thioether with selenoether or alter methyl groups .
- Functional group addition : Introduce fluorobenzyl moieties to enhance lipophilicity .
- Bioisosteric swaps : Substitute thiadiazole with triazole rings to assess potency shifts .
Basic: What are the compound’s key applications in medicinal chemistry?
Answer:
- Antimicrobial activity : Thiadiazole-thioether motifs disrupt bacterial cell walls .
- Enzyme inhibition : Targets like dihydrofolate reductase (DHFR) via sulfur-mediated binding .
Advanced: How to address crystallographic disorder in X-ray structures?
Answer:
- SHELXL refinement : Use PART instructions to model disordered regions .
- Dynamic occupancy adjustment : Refine site occupancy factors (SOFs) for overlapping atoms .
- Validation with WinGX : Cross-check using the SQUEEZE tool for solvent masking .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
